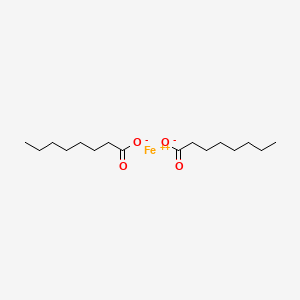
Ferrous octanoate
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for ferrous octanoate are not directly available, related compounds such as iron (III)–acetate complexes have been synthesized using simple protocols . These methods involve the preparation of air-stable iron (III)–acetate complexes consisting of various ligand frameworks .Applications De Recherche Scientifique
1. Optical Spectroscopy and Mossbauer Study
- A study examined ferric and ferrous iron's local environments in Fe-doped Na2O-SiO2 glasses using Mossbauer and ultraviolet-visible-near infrared spectroscopy. It identified different local environments for these irons and explored their effects on glass immiscibility (Kukkadapu et al., 2003).
2. Zero-Valent Iron Reduction of Nitrate
- Research on using metallic iron powder for nitrate removal in water highlighted the impact of different conditions, including UV light and hydrogen peroxide, on ferrous ion release and nitrate removal (Liao et al., 2003).
3. Synthesis of Magnetite Nanocrystals
- A study developed a method for synthesizing magnetite (Fe3O4) nanocrystals using octanoic acid as a surfactant. This highlighted the potential of these nanocrystals in various applications due to their ferromagnetic properties at room temperature (Salavati‐Niasari et al., 2012).
4. Characterization of Copper-Doped Cobalt Ferrite Nanoparticles
- Research on synthesizing undoped and copper-doped cobalt ferrite nanoparticles via the octanoate coprecipitation route showed their potential in biomedicine and microwave devices due to their ferromagnetic properties (Tedjieukeng et al., 2018).
5. Hydrosilylation with Iron(II)-Catalysts
- A study demonstrated that in combination with aromatic N,N-donors, iron octanoate is a suitable catalyst precursor for the hydrosilylation of carbonyl compounds, indicating potential applications in catalysis (Muller et al., 2011).
6. Magnetic Fluid Hyperthermia with Iron Oxide Nanoparticles
- Research synthesized iron oxide nanoparticles with polyvinylpyrrolidone (PVP) for magnetic fluid hyperthermia. The study demonstrated the importance of ferrous-ferric ions and surface functional groups in achieving desired magneto-thermal properties for tumor ablation (Rajan S et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Ferrofluids, which are colloidal suspensions of iron oxide nanoparticles within aqueous or nonaqueous liquids, have been identified as an area of future research . These fluids have a wide range of applications, including magnetic resonance imaging, dynamic loudspeakers, magneto-optic sensors, heat transfer/dissipation, and more .
Relevant Papers One relevant paper discusses the thermoxidative stability of partially hydrogenated soybean oil (PHSBO) after the addition of ferric stearate and ferrous octanoate . Another paper discusses the synthesis of Co1−xCuxFe2O4 ferrite nanoparticles at very low dopant concentrations by a simple method which involves the pyrolysis of the precursors obtained by a coprecipitation .
Propriétés
IUPAC Name |
iron(2+);octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Fe/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKBHPZYQWSXTG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30FeO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrous octanoate | |
CAS RN |
3645-16-7 | |
| Record name | Ferrous octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003645167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FERROUS OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5T83351UN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















